Pentaerythritol tetraricinoleate
Overview
Description
Pentaerythritol tetraricinoleate is an ester derived from pentaerythritol and ricinoleic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. Pentaerythritol is a polyol with four hydroxyl groups, while ricinoleic acid is a fatty acid derived from castor oil. The combination of these two components results in a compound with excellent lubricating properties, making it valuable in the production of lubricants, plasticizers, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol tetraricinoleate is synthesized through an esterification reaction between pentaerythritol and ricinoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 150-200°C
Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
Reaction Time: Several hours, depending on the desired yield and purity
The reaction proceeds through the formation of an ester bond between the hydroxyl groups of pentaerythritol and the carboxyl group of ricinoleic acid, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tetraricinoleate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and ricinoleic acid.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the oxidizing agent used.
Transesterification: this compound can undergo transesterification reactions with other alcohols or acids, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acid or base catalyst, water, elevated temperature
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Transesterification: Alcohols or acids, acid or base catalyst, elevated temperature
Major Products Formed
Hydrolysis: Pentaerythritol and ricinoleic acid
Oxidation: Various oxidation products depending on the oxidizing agent
Transesterification: Different esters depending on the reactants used
Scientific Research Applications
Pentaerythritol tetraricinoleate has several scientific research applications, including:
Lubricants: Due to its excellent lubricating properties, it is used in the formulation of high-performance lubricants for automotive and industrial applications.
Plasticizers: It is used as a plasticizer in the production of flexible plastics, improving their flexibility and durability.
Coatings: The compound is used in the formulation of coatings and paints, providing improved adhesion and durability.
Biomedical Research: this compound is studied for its potential use in drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of pentaerythritol tetraricinoleate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In lubricants, it forms a protective film on metal surfaces, reducing friction and wear. In plasticizers, it interacts with polymer chains, increasing their flexibility and reducing brittleness.
Comparison with Similar Compounds
Pentaerythritol tetraricinoleate can be compared with other similar compounds, such as:
Pentaerythritol tetraoleate: Another ester derived from pentaerythritol and oleic acid, used in similar applications but with different properties due to the nature of the fatty acid.
Trimethylolpropane triester: A triester derived from trimethylolpropane and fatty acids, used as a lubricant and plasticizer with different performance characteristics.
Neopentyl glycol diester: An ester derived from neopentyl glycol and fatty acids, used in lubricants and coatings with unique properties.
This compound is unique due to the presence of ricinoleic acid, which imparts specific properties such as enhanced lubricity and thermal stability.
Properties
IUPAC Name |
[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYFKFSOXILIY-CAQZLJARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H140O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101733 | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1257.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-56-7 | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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